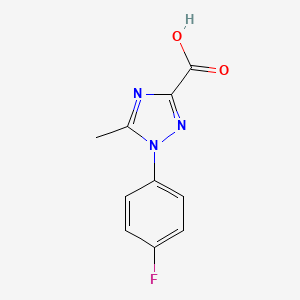

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Historical Context of 1,2,4-Triazole Chemistry

The development of 1,2,4-triazole chemistry traces its origins to the late 19th century when the fundamental triazole structure was first characterized and systematically studied. The triazole name was initially coined by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This early recognition of the triazole scaffold marked the beginning of extensive research into its chemical properties and potential applications.

The historical progression of 1,2,4-triazole research accelerated significantly throughout the 20th century, particularly following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough led to the development of numerous clinically important compounds, including fluconazole, itraconazole, voriconazole, and posaconazole, which have become cornerstone therapies in antifungal treatment protocols. The mechanism underlying their antifungal efficacy involves the inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP 51, with the triazole ring structure capable of coordinating with the heme iron of the CYP enzyme.

The structural characteristics of 1,2,4-triazole have been extensively studied, revealing its planar molecular geometry and aromatic character. The carbon-nitrogen and nitrogen-nitrogen bond distances fall within a narrow range of 132 to 136 picometers, consistent with aromatic delocalization. Although theoretical considerations suggest the possibility of multiple tautomeric forms, practical observations indicate that only one tautomer exists under normal conditions. The compound demonstrates amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with the pKa of 1,2,4-triazolium being 2.45 and the neutral molecule exhibiting a pKa of 10.26.

Significance of Fluorinated Heterocycles in Chemical Research

Fluorinated heterocycles constitute an increasingly important class of organic compounds with rapidly expanding applications across multiple scientific disciplines, including medicinal chemistry, agrochemical development, polymer science, and advanced materials research. The incorporation of fluorine atoms into heterocyclic structures produces profound changes in molecular properties, including altered electronic distribution, modified conformational behavior, enhanced metabolic stability, and improved bioavailability characteristics.

The unique properties of fluorine substitution in heterocyclic systems stem from the element's exceptional electronegativity and small van der Waals radius. These characteristics enable fluorine to participate in distinctive intermolecular interactions while minimally disrupting the overall molecular architecture. The strategic placement of fluorine atoms can dramatically influence the basicity of nitrogen-containing heterocycles, with fluorinated triazoles often exhibiting reduced basicity compared to their non-fluorinated analogs.

Recent comprehensive reviews have highlighted the growing importance of fluorinated organic compounds in pharmaceutical development, with fluorinated thiophenes being considered a leading class of compounds for advanced materials applications. Cycloaddition reactions have emerged as superior methodologies for stereocontrolled synthesis of fluorinated heterocycles with diverse ring sizes and variable numbers of heteroatoms. The [3+2] and [4+2] cycloaddition reactions, particularly Huisgen reactions and Diels-Alder reactions, have proven especially valuable for constructing fluorinated heterocyclic frameworks.

The biological utility of fluorinated heterocycles extends beyond simple pharmacological applications, encompassing roles as molecular probes, organocatalysts, and specialized reagents in synthetic organic chemistry. Stereoselective fluorination methods have enabled the precise introduction of fluorine atoms at specific positions within heterocyclic scaffolds, facilitating detailed structure-activity relationship studies and enabling the rational design of compounds with optimized properties.

Overview and Importance of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

The compound this compound represents a sophisticated molecular architecture that integrates multiple functional elements within a single structure. The molecule features a 1,2,4-triazole core substituted with a para-fluorophenyl group at the nitrogen-1 position, a methyl group at carbon-5, and a carboxylic acid functionality at carbon-3. This specific substitution pattern creates a compound with distinctive physicochemical properties and potential biological activities.

The molecular structure can be described through several key identifiers: the International Union of Pure and Applied Chemistry name is this compound, with the Chemical Abstracts Service registry number 103058-62-4. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O, while the International Chemical Identifier is InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16).

Table 1: Physicochemical Properties of this compound

The strategic incorporation of the para-fluorophenyl substituent enhances the compound's metabolic stability and modulates its electronic properties. The fluorine atom's electron-withdrawing nature influences the overall electronic distribution within the molecule, potentially affecting its reactivity and binding characteristics. The carboxylic acid group provides opportunities for derivatization into amides or esters, which could improve bioavailability and enable structure-activity relationship studies.

Research into fluorinated triazole derivatives has demonstrated their potential as privileged structures in drug discovery, with enhanced biological activities compared to non-fluorinated counterparts. The incorporation of fluorine into triazole scaffolds has been reported to enhance pharmacological activity, making such compounds promising candidates for pharmaceutical development. Studies have shown that fluorinated triazoles can exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

Scope and Objectives of the Current Research

The current research investigation focuses comprehensively on the chemical compound this compound, examining its fundamental properties, synthetic accessibility, and potential applications within the broader context of fluorinated heterocyclic chemistry. The primary objective encompasses a detailed analysis of the compound's structural characteristics, physicochemical properties, and relationship to the established principles governing fluorinated triazole behavior.

This research endeavor aims to synthesize available knowledge regarding the compound's chemical identity, including its systematic nomenclature, molecular descriptors, and computational predictions of key properties. The investigation seeks to contextualize this specific molecule within the broader framework of 1,2,4-triazole chemistry and fluorinated heterocycle research, identifying connections to established synthetic methodologies and potential applications.

A significant component of the research scope involves examining the historical development of triazole chemistry and the evolution of fluorinated heterocycle research, establishing the scientific foundation upon which the current compound builds. This historical perspective provides essential context for understanding the significance of the para-fluorophenyl substitution pattern and the carboxylic acid functionality in relation to contemporary chemical research priorities.

Table 2: Research Focus Areas and Methodological Approaches

| Focus Area | Methodological Approach | Expected Outcomes |

|---|---|---|

| Structural Characterization | Literature Review and Database Analysis | Comprehensive Property Profile |

| Synthetic Pathways | Analysis of Related Compound Syntheses | Potential Synthetic Routes |

| Property Predictions | Computational Chemistry Data Review | Physicochemical Property Database |

| Applications Assessment | Biological Activity Literature Survey | Potential Application Areas |

| Comparative Analysis | Structure-Activity Relationship Studies | Position within Triazole Family |

The research objectives also encompass an evaluation of the compound's position within the spectrum of known fluorinated triazoles, comparing its structural features and predicted properties with related molecules to identify unique characteristics and potential advantages. This comparative approach facilitates understanding of how specific structural modifications influence overall molecular behavior and potential utility.

Furthermore, the investigation aims to assess the current state of knowledge regarding synthesis methodologies applicable to this compound class, identifying established routes and potential improvements or modifications that could enhance synthetic efficiency or selectivity. The research seeks to bridge fundamental chemical knowledge with practical synthetic considerations, providing a foundation for future experimental investigations.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWGFCAXYAKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393858 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103058-62-4 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-1 Alkylation of 1,2,4-triazole with 4-fluorophenyl moiety | 4-fluorobenzyl halide or 4-fluorophenyl halide, base (e.g., KOH), ethanol, reflux | Formation of 1-(4-fluorophenyl)-1H-1,2,4-triazole |

| 2 | Methylation at 5-position of triazole | Chloromethane or methyl iodide, base (KOH), ethanol, reflux | 5-methyl-1-(4-fluorophenyl)-1H-1,2,4-triazole |

| 3 | Directed lithiation at 3-position followed by carboxylation | n-Butyllithium or LDA at low temperature (-78 °C), CO2 gas introduction | Formation of this compound |

| 4 | Work-up and purification | Acid-base extraction, recrystallization or chromatography | Pure target compound |

Key Reaction Details

N-1 Substitution: The initial step involves nucleophilic substitution of 1,2,4-triazole with a 4-fluorophenyl electrophile under basic conditions, typically potassium hydroxide in ethanol, with heating and reflux to ensure complete conversion.

Methylation: The methyl group at the 5-position is introduced by reaction with chloromethane or methyl iodide in the presence of a strong base, facilitating selective alkylation.

Lithiation and Carboxylation: The critical step is the regioselective lithiation at the 3-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78 °C). Subsequent bubbling of carbon dioxide gas into the reaction mixture leads to carboxylation, forming the carboxylic acid group.

Purification: The crude product is subjected to acid-base extraction to remove inorganic salts and impurities, followed by recrystallization from suitable solvents (e.g., ethanol/water) or chromatographic purification to achieve high purity.

Representative Experimental Procedure (Adapted from Patent CN113651762A and Related Literature)

| Parameter | Details |

|---|---|

| Starting Material | 1,2,4-triazole, 4-fluorobenzyl halide |

| Base | Potassium hydroxide (KOH) |

| Solvent | Ethanol for alkylation; tetrahydrofuran (THF) for lithiation |

| Temperature | Reflux for alkylation; -78 °C for lithiation |

| Lithiation Agent | n-Butyllithium or LDA |

| Carboxylation | Carbon dioxide gas introduced slowly at low temperature |

| Work-up | Quenching with saturated ammonium chloride, extraction with toluene or dichloromethane, pH adjustment with HCl |

| Yield | Typically 70-75% for carboxylation step |

| Purity | >99% by HPLC |

Example Reaction Sequence

Mix 1,2,4-triazole, KOH, and ethanol; add 4-fluorobenzyl chloride dropwise; reflux to obtain 1-(4-fluorophenyl)-1H-1,2,4-triazole.

React the above with chloromethane under basic reflux to methylate at the 5-position.

Dissolve the methylated triazole in dry THF, cool to -78 °C, add LDA dropwise, then bubble CO2 gas to carboxylate at the 3-position.

Quench, extract, and purify to isolate this compound.

Analytical and Research Findings

Yield and Purity: The carboxylation step yields approximately 70-75% of the acid with high purity (>99% by HPLC), indicating efficient lithiation and CO2 fixation.

Structural Confirmation: Characterization by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy confirms the presence of the fluorophenyl group, methyl substitution, and carboxylic acid functionality.

Reaction Optimization: Use of LDA over n-butyllithium can improve regioselectivity and reduce side reactions. Cooling to -78 °C is critical to control lithiation and prevent decomposition.

Green Chemistry Considerations: Some protocols explore microwave-assisted synthesis and solvent optimization to reduce reaction times and environmental impact.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| N-1 Substitution | Alkylation with 4-fluorobenzyl halide under basic reflux | Straightforward, high conversion | Requires careful control to avoid poly-substitution |

| Methylation | Alkylation with chloromethane or methyl iodide | Selective methylation at 5-position | Use of toxic alkyl halides |

| Lithiation/Carboxylation | LDA or n-BuLi at -78 °C, CO2 bubbling | High regioselectivity, good yield | Requires low temperature, inert atmosphere |

| Purification | Acid-base extraction, recrystallization | High purity product | Multiple steps, solvent use |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit antifungal properties. The compound has been studied for its efficacy against various fungal strains. For instance, a study demonstrated that triazole derivatives could inhibit the growth of Candida species, which are significant pathogens in immunocompromised patients .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer potential. A study published in MDPI highlighted the synthesis of triazole derivatives that showed activity against cancer cell lines. The incorporation of the fluorophenyl group in the structure enhances the bioactivity of these compounds due to improved interaction with biological targets .

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Triazoles are widely used in crop protection due to their ability to inhibit fungal sterol biosynthesis. The application of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid could potentially enhance the efficacy of existing fungicides or serve as a lead compound for new formulations .

Material Science

Polymer Chemistry

In material science, triazole compounds are being explored for their role in synthesizing new polymers with enhanced properties. The unique structure of this compound allows for modifications that can lead to materials with specific thermal and mechanical properties. These materials could be utilized in coatings and composites .

Data Table: Summary of Applications

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal demonstrated that various triazole derivatives exhibited significant antifungal activity against Candida albicans and other strains. The research suggested that modifications to the triazole ring could enhance potency and selectivity against fungal pathogens .

Case Study 2: Anticancer Research

In another investigation focused on cancer therapeutics, researchers synthesized several triazole derivatives, including this compound. These compounds were tested against different cancer cell lines and showed promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The triazole scaffold allows for diverse substitutions, influencing physicochemical properties such as solubility, logP, and molecular planarity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Triazole Stability : 1,2,4-Triazole derivatives are less stable than 1,2,3-triazoles but offer greater synthetic flexibility .

Crystallography : SHELX software is widely used for structural determination, confirming planar geometries in fluorophenyl derivatives .

Anti-Proliferative Activity : Triazole-based N-caps retain drug-like properties but trade off some binding affinity for improved pharmacokinetics .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been explored for its potential applications in treating various diseases, particularly in oncology and infectious diseases. The compound's structure, which includes a fluorophenyl group and a carboxylic acid moiety, contributes to its biological profile.

The chemical formula of this compound is C10H8FN3O2, with a molecular weight of 221.19 g/mol. The compound is typically encountered as a powder and is stable at room temperature. Its structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C10H8FN3O2 |

| Molecular Weight | 221.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against MDA-MB-231 breast cancer cells with an IC50 value of approximately 7.2 µM, outperforming standard treatments like Sorafenib (9.98 µM) .

Table: Anticancer Activity of Selected Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 7.2 |

| Sorafenib | MDA-MB-231 | 9.98 |

| CFI-400945 | PLK4 | 0.26 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria while being less effective against fungal strains. The presence of the triazole ring enhances its ability to interact with bacterial enzymes and proteins .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Low |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. The triazole ring system allows for hydrogen bonding and other non-covalent interactions with enzymes and receptors involved in cancer proliferation and microbial resistance .

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a related triazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer.

- Antimicrobial Therapy : A study reported the successful use of triazole compounds in treating resistant bacterial infections in hospitalized patients.

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be ensured during synthesis?

Methodological Answer: A stepwise approach is recommended:

- Step 1 : Condensation of 4-fluorophenyl hydrazine with methyl acetoacetate to form the triazole ring.

- Step 2 : Carboxylic acid introduction via hydrolysis under acidic conditions (HCl/H2O, reflux).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .

Q. How can structural characterization of this compound address challenges like overlapping NMR signals or crystallinity issues?

Methodological Answer:

- NMR : Use deuterated DMSO for solubility. Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- X-ray Diffraction : If crystallinity is poor, employ slow vapor diffusion with acetonitrile/water. Compare with analogous triazole structures (e.g., 5-phenyl-3-(2-thienyl)-1,2,4-triazole derivatives) to validate bond angles .

- Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition, IC50 determination) with Celecoxib as a positive control.

- Cytotoxicity : MTT assay on HEK-293 cells (non-target) vs. cancer lines (e.g., MCF-7).

- Solubility : Pre-treat with DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole substitution be resolved during derivatization?

Methodological Answer:

- Reaction Optimization : Use DFT calculations (B3LYP/6-31G*) to predict electrophilic sites. For example, the 3-carboxylic acid group directs substitutions to the N-1 or N-2 positions.

- Experimental Validation : Monitor reaction progress with LC-MS. If competing products form (e.g., 1,3,4-triazole isomers), adjust base strength (e.g., K2CO3 vs. DBU) .

Q. What computational strategies predict binding modes of this compound with target enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 6COX for COX-2). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Compare binding free energies (MM-PBSA) with known inhibitors .

Q. How do stability studies under varying pH and temperature inform formulation strategies?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC:

- Acidic Conditions (pH 2) : Hydrolysis of the triazole ring.

- Basic Conditions (pH 9) : Decarboxylation at the 3-position.

- Stabilizers : Add cyclodextrins (β-CD) to protect the carboxylic acid group .

Q. How should contradictory biological activity data (e.g., IC50 variability) be statistically reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.